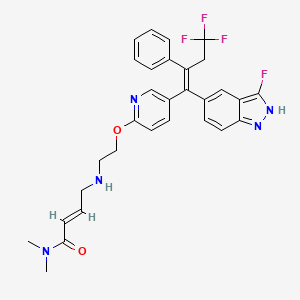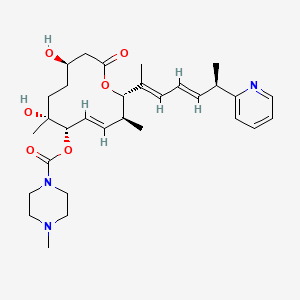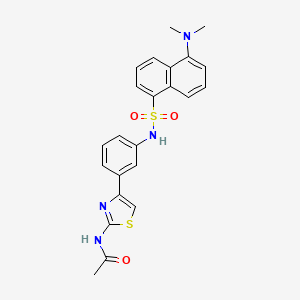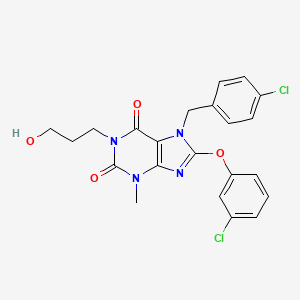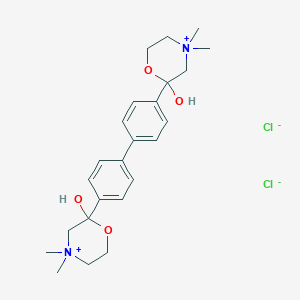
HTH-01-015
Descripción general
Descripción
HTH-01-015 es un inhibidor selectivo de la enzima quinasa similar a SNF1 de la familia NUAK 1 (NUAK1). Tiene una fórmula molecular de C26H28N8O y un peso molecular de 468.55 g/mol . Este compuesto se utiliza principalmente en la investigación científica para estudiar el papel de NUAK1 en diversos procesos celulares.
Aplicaciones Científicas De Investigación
HTH-01-015 tiene varias aplicaciones de investigación científica, incluyendo:
Química: Se utiliza para estudiar la inhibición de NUAK1 y sus efectos en diversas vías bioquímicas.
Biología: Se utiliza para investigar el papel de NUAK1 en la migración, invasión y proliferación celular.
Medicina: Se utiliza en estudios preclínicos para explorar posibles aplicaciones terapéuticas, como la focalización de NUAK1 en el tratamiento del cáncer.
Industria: Se utiliza en el desarrollo de nuevos fármacos y agentes terapéuticos que se dirigen a NUAK1.
Mecanismo De Acción
HTH-01-015 ejerce sus efectos inhibiendo selectivamente NUAK1. NUAK1 es un miembro de la familia de la quinasa activada por AMP (AMPK) y participa en diversos procesos celulares, incluyendo la migración, invasión y proliferación celular. This compound inhibe la fosforilación de la subunidad diana 1 de la fosfatasa de miosina (MYPT1) en la serina 445, que está mediada por NUAK1. Esta inhibición conduce a la supresión de la migración e invasión celular, así como a la inhibición de la proliferación celular .
Análisis Bioquímico
Biochemical Properties
HTH-01-015 has been identified as a selective NUAK1 inhibitor with an IC50 value of 100 nM . It inhibits NUAK1-mediated MYPT1 phosphorylation . The compound shows extreme selectivity, having no significant inhibition of 139 other tested kinases .
Cellular Effects
This compound has been shown to suppress cell migration in NUAK1+/+ MEFs and inhibit U2OS cell invasion . Moreover, it inhibits cell proliferation in both cell lines . This compound inhibitors markedly restricted cells from entering into mitosis in U2OS cells .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of NUAK1-mediated MYPT1 phosphorylation . This action is highly selective, affecting only the NUAK1 isoform of NUAK kinases .
Temporal Effects in Laboratory Settings
It has been shown to inhibit cell proliferation in both U2OS cells and MEFs .
Dosage Effects in Animal Models
In a mouse model, targeting ARK5 with the selective inhibitor this compound has been shown to attenuate CCl4-induced liver fibrosis .
Metabolic Pathways
This compound is involved in the AMPK pathway . It inhibits NUAK1, a member of the AMPK-related family of protein kinases .
Subcellular Localization
It has been shown to inhibit NUAK1, which is known to localize in the cytosolic and nuclear subcellular compartments .
Métodos De Preparación
La síntesis de HTH-01-015 implica múltiples pasos, comenzando con la preparación de la estructura principal, seguida de la introducción de grupos funcionales específicos. La ruta sintética exacta y las condiciones de reacción son propietarias y no se divulgan públicamente. Los métodos de producción industrial suelen implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza .
Análisis De Reacciones Químicas
HTH-01-015 sufre diversas reacciones químicas, incluyendo:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro. Los reactivos comunes incluyen halógenos o nucleófilos como el hidróxido de sodio o el cianuro de potasio.
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .
Comparación Con Compuestos Similares
HTH-01-015 es único en su alta selectividad para NUAK1. Los compuestos similares incluyen:
WZ4003: Este compuesto inhibe tanto NUAK1 como NUAK2, con una IC50 de 20 nM para NUAK1 y 100 nM para NUAK2.
Otros inhibidores de NUAK: Estos compuestos pueden inhibir NUAK1 y NUAK2 con diferentes grados de selectividad y potencia.
This compound destaca por su alta selectividad para NUAK1, lo que lo convierte en una herramienta valiosa para estudiar el papel específico de NUAK1 en diversos procesos celulares.
Propiedades
IUPAC Name |
2,7,9-trimethyl-5-[(1-piperidin-4-ylpyrazol-4-yl)amino]-2,4,6,9-tetrazatetracyclo[9.8.0.03,8.013,18]nonadeca-1(19),3,5,7,11,13,15,17-octaen-10-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N8O/c1-16-23-24(31-26(29-16)30-19-14-28-34(15-19)20-8-10-27-11-9-20)32(2)22-13-18-7-5-4-6-17(18)12-21(22)25(35)33(23)3/h4-7,12-15,20,27H,8-11H2,1-3H3,(H,29,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHSDJDLAKKAWCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC(=N1)NC3=CN(N=C3)C4CCNCC4)N(C5=CC6=CC=CC=C6C=C5C(=O)N2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: NUAK1 and NUAK2 (NUAK family SnF1-like kinase-1 and -2) are enzymes belonging to the AMPK (AMP-activated protein kinase) family. They are activated by the LKB1 tumor suppressor kinase, a protein often mutated in various cancers. [, ] Research suggests that NUAK kinases are involved in regulating crucial cellular processes like cell survival, senescence, adhesion, and polarity, all of which are dysregulated in cancer. [, ] Therefore, inhibiting NUAK kinases is a potential therapeutic strategy for cancer treatment.
A: While the precise binding mechanism of HTH-01-015 to NUAK1 hasn't been fully elucidated in these papers, it's known to be a highly selective inhibitor of this kinase. [] this compound effectively blocks the phosphorylation of MYPT1 (myosin phosphate-targeting subunit 1) at Ser445, a known substrate of NUAK1. [] This inhibition of MYPT1 phosphorylation is a key downstream effect, as it impacts cell migration and potentially other cellular functions regulated by the NUAK1-MYPT1 axis. []
A: this compound demonstrates high selectivity for NUAK1 and does not significantly inhibit NUAK2. [] In contrast, another compound, WZ4003, inhibits both NUAK isoforms. [] This selectivity profile makes this compound a valuable tool to specifically study the individual roles of NUAK1 in cellular processes.
A: Studies using this compound show that its effects often mirror those observed in cells with genetically reduced NUAK1 levels. For instance, both this compound treatment and NUAK1 knockout in mouse embryonic fibroblasts (MEFs) significantly impair cell migration in wound-healing assays. [] Similarly, both interventions inhibit MEF proliferation. [] This similarity in cellular responses suggests that this compound is specifically targeting NUAK1 activity in these contexts.
A: Researchers identified a specific mutation in NUAK1, A195T, that confers resistance to both this compound and WZ4003 without affecting the basal activity of the enzyme. [] This mutation does not alter the basal activity of NUAK1 but significantly reduces its sensitivity to both inhibitors. In cells expressing the drug-resistant NUAK1[A195T], phosphorylation of MYPT1 at Ser445 is no longer suppressed by this compound or WZ4003, unlike cells with wild-type NUAK1. [] This finding suggests that the A195T mutation likely alters the drug-binding site on NUAK1, offering valuable insight for designing future NUAK1 inhibitors.
A: Yes, studies using liver and breast cancer cell lines have demonstrated the impact of this compound. In liver cancer cells, this compound was found to suppress migration, invasion, and metastasis, as well as reverse the epithelial-to-mesenchymal transition (EMT), a process associated with cancer progression. [] In breast cancer cells, this compound treatment decreased ATP levels and altered mitochondrial morphology, suggesting a role of NUAK1 in cancer cell bioenergetics. [] These findings further support the potential of NUAK1 inhibition as a therapeutic strategy for cancer treatment.
ANone: While this compound is a valuable research tool, it is crucial to acknowledge its limitations. The research primarily focuses on its in vitro activity, and further investigation is needed to understand its efficacy and safety profile in vivo. Additionally, the long-term effects of this compound and the potential for acquired resistance, as indicated by the A195T mutation, require further exploration. Addressing these challenges will be vital for translating NUAK1 inhibition into a viable therapeutic option.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2R)-3-[(2R,6S)-2,6-bis[2-(4-methoxyphenyl)ethyl]piperidin-1-yl]propane-1,2-diol;hydrochloride](/img/structure/B607905.png)
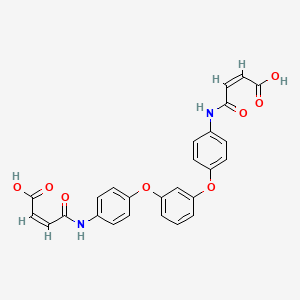
![(E)-4-[2-[4-[(E)-1-(1H-indazol-5-yl)-2-phenylbut-1-enyl]phenoxy]ethylamino]-N,N-dimethylbut-2-enamide](/img/structure/B607910.png)
